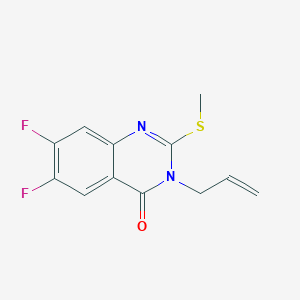

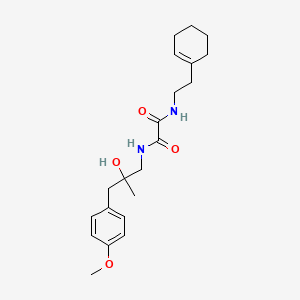

3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its diverse pharmacological properties. Quinazolinones are known as "privileged" pharmacophores in drug development because of their potential anticancer and antimicrobial activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with various reagents to introduce substituents at different positions on the quinazolinone core. For instance, 2-methylthio-3-substituted quinazolin-4(3H)-ones have been synthesized by reacting dithiocarbamic acid methyl ester with amines . Similarly, 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized using a green microwave-assisted process . Although the specific synthesis of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is not detailed in the provided papers, it is likely that it would follow a similar synthetic route with appropriate modifications to introduce the allyl, difluoro, and methylthio groups.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using techniques such as Raman analysis, X-ray crystallography, and Hirshfeld surface analysis. For example, the crystal structure of a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters . The molecular structure is crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions to form new compounds. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be converted into acetamides or arylamides through reactions with acylating agents or hydrazides, respectively . The presence of reactive functional groups such as the methylthio group can also lead to further chemical transformations, as seen in the synthesis of novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinazolinone core. These properties are essential for the compound's biological activity and pharmacokinetics. The antibacterial, analgesic, and anti-inflammatory activities of various quinazolinone derivatives have been evaluated, with some compounds showing significant activity . Additionally, quinazolinone derivatives with a dithiocarbamate side chain have shown antiproliferative activities against various cancer cell lines .

Scientific Research Applications

Antiviral Research

Fluorinated Quinazoline Derivatives and Antiviral Activity Fluorine-containing 4-arylaminoquinazolines, specifically 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, have shown promising antiviral properties. These compounds were synthesized through intramolecular cyclizations and nucleophilic substitution reactions. Their antiviral activity was tested against viruses like monkeypox, smallpox vaccine, and ectromelia virus, indicating potential as active substances in antiviral drug development (Lipunova et al., 2012).

Analgesic and Anti-inflammatory Research

Quinazolin-4(3H)-ones with Analgesic and Anti-inflammatory Properties A range of 2-methylthio-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and antibacterial activities. These compounds, particularly A1, A2, A3, and A4, demonstrated potent analgesic and anti-inflammatory effects, with A4 showing notable potential compared to diclofenac sodium, a common anti-inflammatory drug (Alagarsamy et al., 2003).

Antitumor Research

Quinazoline/Benzimidazole Hybrids and Antitumor Activities Quinazoline/benzimidazole hybrids were synthesized, showing significant in vitro antitumor activities against a variety of cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer. Compound 9, in particular, was noted for its appreciable anticancer activity, surpassing the known drug 5-fluorouracil (5-FU) in some cell lines (Sharma et al., 2013).

properties

IUPAC Name |

6,7-difluoro-2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2OS/c1-3-4-16-11(17)7-5-8(13)9(14)6-10(7)15-12(16)18-2/h3,5-6H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGCGBRBXZRTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2C(=O)N1CC=C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)

![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)